molecular formula C9H9FO3 B2538367 4-Fluoro-3,5-dimethoxybenzaldehyde CAS No. 56518-54-8

4-Fluoro-3,5-dimethoxybenzaldehyde

Cat. No. B2538367
CAS RN: 56518-54-8
M. Wt: 184.166
InChI Key: AFZBAFJQVFOKAN-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethoxybenzaldehyde is a chemical compound used as a building block in organic synthesis . It is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .

Scientific Research Applications

Electrochemical Sensors and Analytical Chemistry

Fluorinated benzaldehydes can be used in electrochemical sensors and biosensors. Researchers functionalize electrodes or nanomaterials with these compounds to detect specific analytes. The presence of fluorine enhances electron transfer kinetics and stability, making them suitable for sensitive and selective detection of biomolecules, pollutants, or other targets.

Safety and Hazards

4-Fluoro-3,5-dimethoxybenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also damage fertility or the unborn child . It is recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZBAFJQVFOKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethoxybenzaldehyde

Synthesis routes and methods

Procedure details

A solution of 1.4 g. of 4-amino-3,5-dimethoxybenzaldehyde in 20 ml. of 50% hydrogen tetrafluoroborate was diazotized at 0° C. with a solution of 0.59 g. of sodium nitrite in about 2 ml. of water. After irradiation with a low pressure mercury lamp (Hanau NK 6620) for 6 hours at room temperature, the solution was extracted with ether, the ether extracts dried over magnesium sulfate and concentrated. After recrystallization from heptane, the residue produced 3,5-dimethoxy-4-fluoro-benzaldehyde of melting point 97°-98° C.
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